1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a pyrazole ring substituted with ethyl and dimethyl groups, which is connected to a piperazine ring through an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine typically involves the reaction of 1-ethyl-3,5-dimethyl-4-pyrazolecarboxaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its pyrazole and piperazine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl)piperazine
- 1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)sulfonyl)ethyl)piperazine
Uniqueness
1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine is unique due to its specific substitution pattern on the pyrazole ring and the presence of an ethyl linker connecting it to the piperazine ring. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H24N4 |
---|---|
Molecular Weight |
236.36 g/mol |
IUPAC Name |
1-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]piperazine |
InChI |
InChI=1S/C13H24N4/c1-4-17-12(3)13(11(2)15-17)5-8-16-9-6-14-7-10-16/h14H,4-10H2,1-3H3 |
InChI Key |
OOPHDBNHXUZHMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CCN2CCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.